Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate
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Overview
Description
Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is a versatile chemical compound with a unique structure that includes a cyclobutane ring substituted with a fluoro group, a hydroxymethyl group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the reaction of ethyl 3-bromocyclobutane-1-carboxylate with a fluorinating agent. One common method is the treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, followed by fluorination . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid.
Reduction: 3-fluoro-3-(hydroxymethyl)cyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is used in several scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving cyclobutane derivatives.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: As an intermediate in the production of materials with specific properties
Mechanism of Action
The mechanism by which ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclobutane ring provides rigidity to the molecule, influencing its overall bioactivity. The hydroxymethyl group can participate in hydrogen bonding, further affecting the compound’s interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromocyclobutane-1-carboxylate: A precursor in the synthesis of ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate.
3-fluorocyclobutanol: A structurally related compound with similar reactivity.
Cyclobutane-1,3-dicarboxylic acid: Another cyclobutane derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both a fluoro group and a hydroxymethyl group on the cyclobutane ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO3/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALCJMXBRTZKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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